molecular formula C22H15F3N4O2 B2508620 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 942005-93-8

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2508620
CAS No.: 942005-93-8
M. Wt: 424.383
InChI Key: XXDBUSUNENTVTH-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound of significant interest in multiple fields including chemistry, biology, and medicine. This compound possesses a unique structure which allows for versatile applications and interactions with various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. The starting materials are often selected for their availability and reactivity, including intermediates that facilitate specific functional group transformations. Key steps include:

  • Formation of the pyrido[2,3-d]pyrimidin-3(4H)-yl intermediate: : This is achieved through cyclization reactions under controlled conditions.

  • Substitution Reactions: : Incorporating the phenyl and trifluoromethyl groups often involves nucleophilic aromatic substitution reactions, with conditions optimized for yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound leverages high-throughput automated synthesizers and stringent quality control measures. Typical conditions include the use of:

  • Solvent systems that optimize solubility and reaction kinetics.

  • Catalysts that increase efficiency and selectivity.

  • Temperature-controlled reactors to manage exothermic or endothermic reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo several types of reactions including:

  • Oxidation: : Generally facilitated by oxidizing agents such as potassium permanganate or molecular oxygen.

  • Reduction: : Often achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : This includes electrophilic and nucleophilic substitutions depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used include halogenating agents for substitution reactions, and specific catalysts that ensure regioselectivity and stereoselectivity. Conditions often involve precise control of pH, temperature, and solvent systems to drive the reactions towards desired products.

Major Products Formed

The major products from these reactions include functionalized derivatives of the original compound, which can be further utilized or modified depending on the intended application.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s interaction with enzymes and receptors provides insights into cellular pathways and mechanisms. It is often used as a probe or inhibitor in biochemical assays.

Medicine

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide has potential therapeutic applications due to its ability to modulate biological targets. It is studied for its potential use in treating diseases such as cancer and inflammatory disorders.

Industry

In industrial applications, this compound is explored for its role in developing new materials, particularly where its unique chemical properties can enhance performance characteristics such as stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. This binding can result in the inhibition or activation of particular biochemical pathways. The compound’s structure allows it to fit into the active sites of target molecules, influencing their function and thereby modulating physiological processes.

Comparison with Similar Compounds

Compared to similar compounds, N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group which enhances its lipophilicity and metabolic stability. Similar compounds include:

  • N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-chlorobenzamide

  • N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-methylbenzamide: These analogs differ in their substituents on the benzamide moiety, which can affect their pharmacokinetic and pharmacodynamic properties.

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Properties

IUPAC Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13-27-19-17(9-5-11-26-19)21(31)29(13)15-7-4-6-14(12-15)28-20(30)16-8-2-3-10-18(16)22(23,24)25/h2-12H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBUSUNENTVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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